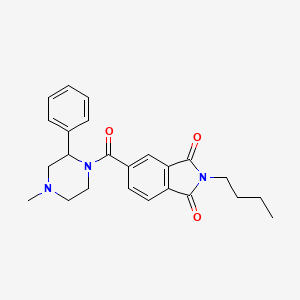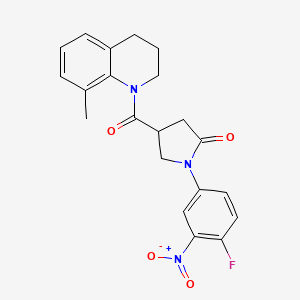
2-Butyl-5-(4-methyl-2-phenylpiperazine-1-carbonyl)isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-5-(4-methyl-2-phenylpiperazine-1-carbonyl)isoindole-1,3-dione, also known as BMIQ, is a compound that has gained attention due to its potential applications in scientific research. BMIQ is a type of isoindoline-1,3-dione derivative that has shown promising results in various research studies.
Mecanismo De Acción
The mechanism of action of 2-Butyl-5-(4-methyl-2-phenylpiperazine-1-carbonyl)isoindole-1,3-dione is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in various biological processes. This inhibition leads to a reduction in the growth of cancer cells and a decrease in inflammation.
Biochemical and Physiological Effects:
2-Butyl-5-(4-methyl-2-phenylpiperazine-1-carbonyl)isoindole-1,3-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth of cancer cells. It has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. Additionally, 2-Butyl-5-(4-methyl-2-phenylpiperazine-1-carbonyl)isoindole-1,3-dione has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Butyl-5-(4-methyl-2-phenylpiperazine-1-carbonyl)isoindole-1,3-dione in lab experiments is that it has been shown to have anticancer properties. This makes it a promising compound for the development of new cancer treatments. Additionally, 2-Butyl-5-(4-methyl-2-phenylpiperazine-1-carbonyl)isoindole-1,3-dione has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. However, one of the limitations of using 2-Butyl-5-(4-methyl-2-phenylpiperazine-1-carbonyl)isoindole-1,3-dione in lab experiments is that the synthesis process is complex and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on 2-Butyl-5-(4-methyl-2-phenylpiperazine-1-carbonyl)isoindole-1,3-dione. One area of interest is in the development of new cancer treatments. 2-Butyl-5-(4-methyl-2-phenylpiperazine-1-carbonyl)isoindole-1,3-dione has shown promising results in inhibiting the growth of cancer cells, and further research may lead to the development of new cancer treatments. Additionally, 2-Butyl-5-(4-methyl-2-phenylpiperazine-1-carbonyl)isoindole-1,3-dione has been shown to have neuroprotective properties, and further research may lead to the development of new treatments for neurodegenerative diseases. Other future directions for research on 2-Butyl-5-(4-methyl-2-phenylpiperazine-1-carbonyl)isoindole-1,3-dione may include exploring its potential use in the treatment of other diseases, such as inflammatory diseases.
Métodos De Síntesis
2-Butyl-5-(4-methyl-2-phenylpiperazine-1-carbonyl)isoindole-1,3-dione can be synthesized using a multistep process that involves the reaction of 2,3-dimethyl-1,4-quinone with butylamine and 4-methyl-2-phenylpiperazine-1-carboxylic acid. The final product is obtained by the reaction of the intermediate compound with acetic anhydride. The synthesis of 2-Butyl-5-(4-methyl-2-phenylpiperazine-1-carbonyl)isoindole-1,3-dione is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
2-Butyl-5-(4-methyl-2-phenylpiperazine-1-carbonyl)isoindole-1,3-dione has been studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the field of cancer research. 2-Butyl-5-(4-methyl-2-phenylpiperazine-1-carbonyl)isoindole-1,3-dione has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, 2-Butyl-5-(4-methyl-2-phenylpiperazine-1-carbonyl)isoindole-1,3-dione has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
2-butyl-5-(4-methyl-2-phenylpiperazine-1-carbonyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-3-4-12-27-23(29)19-11-10-18(15-20(19)24(27)30)22(28)26-14-13-25(2)16-21(26)17-8-6-5-7-9-17/h5-11,15,21H,3-4,12-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECGSWXFHHEWJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)N3CCN(CC3C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[4-(benzimidazol-1-yl)phenyl]ethyl]-N-methylpyrimidin-2-amine](/img/structure/B7550914.png)
![2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]-N-[[4-[(4-methylpiperidin-1-yl)methyl]phenyl]methyl]propanamide](/img/structure/B7550920.png)
![[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxo-1-phenylethyl] 2,2-dioxo-3,4-dihydro-[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole-8-carboxylate](/img/structure/B7550936.png)
![1-[2-[[2-(1-adamantyl)acetyl]amino]acetyl]-N-[(3-fluoro-4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7550940.png)
![N-[4-(3-amino-3-oxopropoxy)phenyl]-2-(2-phenylethyl)benzamide](/img/structure/B7550946.png)

![N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]-3-methylpiperidine-1-sulfonamide](/img/structure/B7550959.png)
![[7-(Ethoxycarbonylamino)-2-oxochromen-4-yl]methyl 2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-oxoacetate](/img/structure/B7550965.png)
![2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-(1-phenylethyl)benzamide](/img/structure/B7550975.png)
![N-[3-(cyclohexylamino)-3-oxopropyl]-3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7550989.png)
![3-[(4-aminoquinazolin-2-yl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7550997.png)
![1-(2,3-dihydro-1H-inden-5-yl)-N-[2-methyl-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7551003.png)
![4-[2-(1H-benzimidazol-2-yl)pyrrolidine-1-carbonyl]-1-(4-ethylphenyl)pyrrolidin-2-one](/img/structure/B7551025.png)
![1-(2,3-dihydro-1H-inden-5-yl)-5-oxo-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7551029.png)